molecular formula C22H22ClN3O2S2 B2889325 N-(4-chlorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953993-39-0

N-(4-chlorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2889325
M. Wt: 460.01
InChI Key: ZVGKHRYKGVUUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O2S2 and its molecular weight is 460.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds similar to N-(4-chlorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been synthesized through methods involving carbodiimide condensation, showcasing a convenient and fast approach for preparing derivatives with potential biological activities (Yu et al., 2014). The crystal structures and intermolecular interactions of related acetamide compounds have been detailed, providing insights into their molecular configurations (Saravanan et al., 2016).

Antimicrobial and Antitumor Activities

  • Several acetamide derivatives bearing thiazole and other heterocyclic rings have been synthesized and evaluated for their antibacterial activity against various strains of bacteria (Desai et al., 2008). The structure-activity relationships derived from these studies contribute to understanding how these compounds can be optimized for enhanced antibacterial efficacy.
  • Research on acetamide derivatives with thiazole moieties has also extended into antitumor activities. Some compounds have shown promise in inhibiting the growth of tumor cell lines, suggesting potential applications in cancer research and therapy (Yurttaş et al., 2015).

Molecular Docking and Computational Studies

  • Theoretical studies, including molecular docking, have been conducted on similar compounds to understand their interaction with biological targets. These studies help in predicting the binding efficiency and mode of action of these compounds, which is crucial for drug design and development (Mary et al., 2020).

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S2/c1-13-8-14(2)21(15(3)9-13)26-19(27)10-18-11-29-22(25-18)30-12-20(28)24-17-6-4-16(23)5-7-17/h4-9,11H,10,12H2,1-3H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGKHRYKGVUUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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